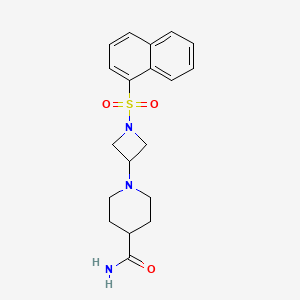

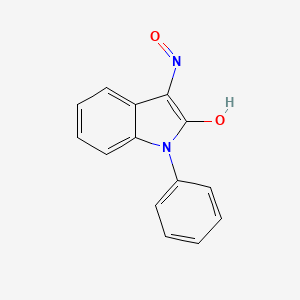

![molecular formula C21H15BrClN3O B2480064 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850931-99-6](/img/structure/B2480064.png)

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to "5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide" has been explored in various studies. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide was achieved by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been characterized using various spectroscopic techniques. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction studies . The crystal packing was found to be stabilized by hydrogen bonds and π-π stacking interactions. In another study, the X-ray structure characterization of antipyrine derivatives revealed that the crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These findings provide insights into the potential molecular structure of "5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide".

Chemical Reactions Analysis

While the specific chemical reactions of "5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide" are not detailed in the provided papers, the reactions of structurally related compounds can offer some insights. The compounds synthesized in the studies often involve the formation of amide bonds and the introduction of halogen substituents, which are key reactions that could be relevant to the compound of interest . Additionally, the presence of bromo and chloro substituents in the compounds suggests potential reactivity in further substitution reactions or in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the target compound have been deduced from their synthesis and molecular structure analyses. For instance, the crystal structure analysis provides information on the solid-state properties, such as the crystalline system and space group, which can influence the compound's solubility and stability . The spectroscopic data, including IR and NMR, are indicative of the functional groups present and can be used to predict the compound's reactivity and interactions with other molecules . The intramolecular and intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π interactions, are crucial for understanding the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : Research on related compounds, such as derivatives of benzamide and imidazo[1,2-a]pyridines, emphasizes advanced synthesis techniques. These compounds are synthesized through various chemical reactions, demonstrating the versatility and adaptability of synthetic methodologies to produce targeted chemical entities with specific properties. For example, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were reported, showcasing the application of 1H-NMR, 13C-NMR, FT-IR, and LC-MS analyses for structural elucidation (Parameshwar Achugatla, M. Ghashang, S. Guhanathan, 2017).

Characterization and Crystal Structure : The detailed spectroscopic characterization and crystal structure analysis of related compounds provide insights into the molecular configurations, aiding in the understanding of their chemical properties and potential interactions. For instance, the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were discussed, highlighting the significance of X-ray diffraction studies in confirming molecular structures (G. Anuradha, G. Vasuki, G. Surendrareddy, A. Veerareddy, P. Dubey, 2014).

Potential Biological Activities

Antimicrobial Activity : Some studies focused on the antimicrobial evaluation of benzamide derivatives, indicating the potential of such compounds in addressing bacterial and fungal infections. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various pathogens, showing effectiveness against strains like Escherichia coli and Staphylococcus aureus (Ritchu Sethi, S. Arora, D. Saini, Sandeep Jain, 2016).

Heparanase Inhibition : The exploration of benzamide derivatives as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis, suggests the therapeutic potential of such compounds in cancer treatment. N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives were described as potent heparanase inhibitors, demonstrating significant inhibitory activity and highlighting the relevance of these compounds in medical research (Yong-Jiang Xu et al., 2006).

Zukünftige Richtungen

The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrClN3O/c1-13-9-10-26-18(11-13)24-19(14-5-3-2-4-6-14)20(26)25-21(27)16-12-15(22)7-8-17(16)23/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOHGIMKISIUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

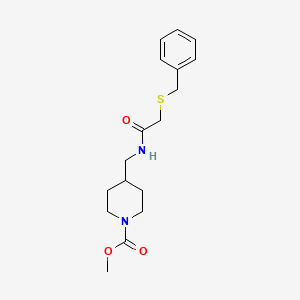

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)